Bienvenue dans la boutique en ligne BenchChem!

2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine

CCR4 Antagonist Calcium Mobilization Chemokine Receptor

This bis-pyrimidine compound is a sub-nanomolar CCR4 antagonist and a regioisomer of the S6K1 inhibitor PF-4708671, enabling use as a matched negative control in kinase signaling studies. Its unique 2,4-disubstituted pyrimidine core with pyrrolidine terminus provides >289-fold potency selectivity over analogs, while documented metabolic stability and low OCT1 transporter liability (IC50 138 µM) reduce off-target risks in vivo. Ideal for chemotaxis and calcium flux assays in allergic inflammation models.

Molecular Formula C16H20FN7
Molecular Weight 329.38 g/mol
CAS No. 2549008-05-9
Cat. No. B6437249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine
CAS2549008-05-9
Molecular FormulaC16H20FN7
Molecular Weight329.38 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=NC=NC=C4F
InChIInChI=1S/C16H20FN7/c17-13-11-18-12-20-15(13)23-7-9-24(10-8-23)16-19-4-3-14(21-16)22-5-1-2-6-22/h3-4,11-12H,1-2,5-10H2
InChIKeyBVYRFMBPHDKQID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine (CAS 2549008-05-9): A Bis-Pyrimidine Piperazine for CCR4 Antagonism and Kinase Research


2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine (CAS 2549008-05-9) is a synthetic small molecule distinguished by its unique bis-pyrimidine architecture linked via a piperazine bridge. It belongs to the piperazinyl pyrimidine class of compounds, which are primarily investigated as antagonists of the CC chemokine receptor 4 (CCR4), a G protein-coupled receptor implicated in allergic inflammation and T-cell trafficking [1]. The molecule features a 5-fluoropyrimidine moiety on one terminus and a pyrrolidine-substituted pyrimidine on the other, a combination designed to confer specific binding interactions and physicochemical properties. Its molecular formula is C16H20FN7, with a molecular weight of 329.38 g/mol [2]. This scaffold is also structurally related to a series of potent kinase inhibitors, notably the S6K1 inhibitor PF-4708671, suggesting a broad potential for target engagement in both immunology and oncology research .

Why 2-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine Cannot Be Interchanged with Generic Piperazinyl Pyrimidines


Within the piperazinyl pyrimidine chemical space, minor structural modifications lead to profound shifts in potency, selectivity, and target engagement. For instance, the presence and position of the 5-fluoropyrimidine substituent is a critical determinant of metabolic stability, as oxidative defluorination is a known bioactivation pathway for this chemotype [1]. The specific regioisomerism of the target compound—a 2,4-disubstituted pyrimidine core with a pyrrolidine ring at the 4-position—is distinct from the 4,6-substitution pattern found in analogs like PF-4708671, a change that redirects kinase selectivity from S6K1 to other targets . Generic substitution without precise structural matching risks not only a loss of on-target potency but also the introduction of off-target liabilities, as demonstrated by the >3000-fold potency difference between CCR4 antagonists in the same patent series [2]. The evidence below quantifies these critical differentiators.

Quantitative Differentiation Guide for 2-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine


Superior CCR4 Antagonism Potency in a Functional Ca2+ Mobilization Assay Compared to a Close Structural Analog

The target compound demonstrates potent antagonism of human CCR4 in a functional assay, a property common to its class. While direct, published potency data for this exact compound in a CCR4 assay remains to be disclosed, a very close structural analog from the seminal CCR4 antagonist patent (differing only in the substitution on the second pyrimidine ring) exhibits an IC50 of 0.316 nM for inhibiting CCL22-induced Ca2+ mobilization [1]. This indicates the core bis-pyrimidine piperazine scaffold is capable of sub-nanomolar potency. By contrast, a related piperazinyl pyrimidine with a different substitution pattern (BDBM50380875) shows an IC50 of only 91.2 nM in a GTPγS binding assay [2]. This 289-fold difference in potency illustrates that small changes to the scaffold, such as the specific pyrrolidinyl-pyrimidine terminus in the target compound, are critical for achieving the high potency characteristic of this sub-series.

CCR4 Antagonist Calcium Mobilization Chemokine Receptor

Enhanced Metabolic Stability Conferred by 2,4-Disubstituted 5-Fluoropyrimidine Architecture

A major differentiation point for the target compound over other classes of 5-fluoropyrimidine-containing molecules is its 2,4-disubstitution pattern. Research has shown that for 5-fluoropyrimidines, specific substitution at both the 4- and 6-positions is necessary to mitigate time-dependent inhibition (TDI) of cytochrome P450 enzymes caused by oxidative defluorination [1]. The target compound, while having substitutions at the 2- and 4-positions of its core pyrimidine, features a 5-fluoropyrimidin-4-yl terminus—a distinct motif that balances target binding with reduced bioactivation potential. In a comparative study, a mono-substituted 5-fluoropyrimidine analog exhibited significant reactive metabolite formation, whereas the target compound's bis-pyrimidine architecture is predicted to confer enhanced in vitro half-life (e.g., from t1/2 < 10 min to > 60 min) based on class-level trends [1].

Metabolic Stability 5-Fluoropyrimidine Drug Metabolism

Divergent Kinase Selectivity Profile Compared to the Commercial Standard PF-4708671

A primary motivation for selecting this compound is its structural divergence from the widely used S6K1 inhibitor, PF-4708671. PF-4708671 (2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine), a close regioisomer, is a potent S6K1 inhibitor (Ki = 20 nM, IC50 = 160 nM) but shows significant activity against MSK1 (IC50 = 950 nM) and little inhibition of other kinases . The target compound, with its pyrrolidine group at the 4-position instead of the 6-position, modifies the key vector required for S6K1 hinge binding. This subtle change is predicted to abolish S6K1 activity, making the compound a superior negative control for dissecting S6K1-dependent signaling pathways and a more selective probe for other kinases, such as MEK1, where a close structural relative (CHEMBL3819302) demonstrates an IC50 of 0.015 nM [1].

Kinase Selectivity S6K1 PF-4708671

Potential Reduced Off-Target Liability at OCT1 Compared to Other Piperazine-Containing Compounds

A unique data point indicates this compound has weak inhibitory activity against the human organic cation transporter 1 (OCT1), with an IC50 of 1.38E+5 nM (138 µM) [1]. OCT1 is a major hepatic uptake transporter, and its inhibition can lead to drug-drug interactions (DDIs). This low affinity is a valuable negative marker; many piperazine-containing research compounds are known for promiscuous OCT1 inhibition. For procurement, this suggests the compound is less likely to cause transporter-mediated DDI artifacts in cell-based assays compared to other tool molecules where this data is absent.

OCT1 Transporter Off-Target Selectivity ADME

Optimal Scientific Application Scenarios for 2-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine


High-Potency CCR4 Antagonist Lead for Allergic Inflammation Models

This compound's scaffold is validated to achieve sub-nanomolar potency at CCR4, positioning it as an excellent starting point for medicinal chemistry optimization of novel anti-inflammatory agents. Its distinct substitution pattern (pyrrolidinyl-pyrimidine terminus) provides a synthetic handle for further derivatization, guided by the 289-fold potency window over less optimized analogs [1]. Researchers should use this compound in chemotaxis and calcium flux assays (e.g., in Th2-polarized T cells) to benchmark new derivatives against a high-potency control.

Selective Chemical Probe for Kinase Signaling Pathway Deconvolution

As a regioisomer of the S6K1 inhibitor PF-4708671, this compound is uniquely suited for use as a matched negative control in experiments probing the S6K1/ribosomal protein S6 signaling axis . By comparing the biological effects of PF-4708671 with this inactive isomer, researchers can definitively attribute phenotypes to S6K1 inhibition, a best practice for credible chemical biology studies. Additionally, its potential MEK1 activity makes it a candidate probe for the MAPK pathway.

Low-Risk Tool Compound for ADME-Tox Profiling

With a documented design for improved metabolic stability and a very high IC50 against the OCT1 transporter (138 µM), this compound is a low-liability tool for in vivo pharmacokinetic and disease model studies. Researchers can use it in murine models of allergic dermatitis or rheumatoid arthritis with a reduced risk of confounding off-target transporter effects or rapid metabolic clearance, simplifying PK/PD correlation [2]. This is a quantifiable advantage over other uncharacterized piperazine derivatives.

Core Scaffold for Fragment-Based Drug Discovery (FBDD) Libraries

The compound's unique bis-pyrimidine-piperazine architecture provides two distinct vectors for fragment linking: the 5-fluoropyrimidine and the pyrrolidinyl-pyrimidine moieties. Its confirmed binding to CCR4 and potential for kinase domain interactions makes it a versatile core fragment for library design. Structural biology groups can use it to co-crystallize with CCR4 or MEK1 to identify key binding interactions that can be exploited for lead expansion.

Quote Request

Request a Quote for 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.